(2-Bromoethane-1,1-diyl)dibenzene

Catalog No.
S14072540
CAS No.
M.F
C14H13Br
M. Wt
261.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromoethane-1,1-diyl)dibenzene

Product Name

(2-Bromoethane-1,1-diyl)dibenzene

IUPAC Name

(2-bromo-1-phenylethyl)benzene

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

InChI

InChI=1S/C14H13Br/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

RWWBIXFAJZCCQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CBr)C2=CC=CC=C2

(2-Bromoethane-1,1-diyl)dibenzene is a chemical compound with the molecular formula C14H13Br\text{C}_{14}\text{H}_{13}\text{Br}. It features two benzene rings connected by a 1,1-diyl bridge, with each carbon atom in the bridge substituted with a bromine atom. This compound is notable for its unique structure, which distinguishes it from other brominated aromatic compounds. The presence of the bromine atoms contributes to its reactivity and potential applications in organic synthesis and materials science .

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The compound can be reduced to yield corresponding ethyl-substituted products when the bromine is removed.
  • Arylation Reactions: It can act as an arylating agent in coupling reactions, facilitating the formation of new carbon-carbon bonds.

Common Reagents

  • Bromine: Used for bromination reactions.
  • Strong bases: Employed in deprotonation during substitution reactions.
  • Hydrogenation catalysts: Utilized in reduction processes.

The synthesis of (2-Bromoethane-1,1-diyl)dibenzene typically involves bromination reactions. A common method includes:

  • Bromination of Diphenylethylene: This process uses bromine or a brominating agent to introduce bromine atoms into the diphenylethylene structure.
    Diphenylethylene+Bromine(2Bromoethane 1 1 diyl)dibenzene\text{Diphenylethylene}+\text{Bromine}\rightarrow (2-\text{Bromoethane 1 1 diyl})\text{dibenzene}

Industrial production methods may involve large-scale bromination reactions under controlled conditions, although specific industrial processes are not widely documented .

(2-Bromoethane-1,1-diyl)dibenzene has several applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Materials Science: The compound is utilized in the development of functional materials and polymers.
  • Medicinal Chemistry: It has potential as a precursor for drug candidates due to its reactivity and structural characteristics .

Compound NameMolecular FormulaKey Features
2-Bromo-1-phenylethylbenzeneC14H13BrContains a phenyl group; similar reactivity
1,1-Diphenyl-2-bromoethaneC14H13BrSimilar framework; differs in substitution
1-Bromo-2,2-diphenylethaneC14H13BrContains two phenyl groups; different bonding
2,2-Diphenylethyl bromideC14H13BrSimilar halogenation; different structure

These compounds exhibit similar reactivity patterns but differ in their specific structural arrangements and substituents, highlighting the uniqueness of (2-Bromoethane-1,1-diyl)dibenzene within this class of chemicals .

Mechanism and Applications of Sandmeyer-Type Reactions

The classical Sandmeyer reaction has been adapted for the bromination of aromatic systems, leveraging diazonium salts as intermediates. In this process, aniline derivatives are diazotized using sodium nitrite (NaNO₂) under acidic conditions to form aryl diazonium salts. Subsequent treatment with bromine sources facilitates the substitution of the diazo group with a bromine atom. Recent advancements have demonstrated that photochemical excitation of diazonium salts in the presence of trihalide mediators enables metal-free bromination with exceptional selectivity. For instance, irradiation of 4-fluorobenzenediazonium tetrafluoroborate with potassium iodide (KI) and tetrabutylammonium triiodide (Bu₄NI₃) yields aryl iodides without hydridodediazotization byproducts.

A comparative analysis of halogenation methods reveals that trihalide-mediated photochemical reactions outperform traditional copper-catalyzed Sandmeyer protocols in selectivity (Table 1).

Table 1: Selectivity Comparison of Diazonium Salt Halogenation Methods

MethodHalogen SourceSelectivity (%)Byproducts
Classical SandmeyerCuBr78–85Arene (8–12%)
Photochemical (Bu₄NI₃)KI>99None detected

Diazotization in Sterically Crowded Environments

The synthesis of (2-bromoethane-1,1-diyl)dibenzene derivatives often encounters steric hindrance due to the proximity of two phenyl groups. To address this, microwave-assisted diazotization has been employed to enhance reaction kinetics. For example, N-Boc-3-methylphenyl hydrazide undergoes rapid deprotection and nucleophilic aromatic substitution under microwave irradiation, yielding hydrazine intermediates that subsequently form azo compounds. This method reduces side reactions such as oxidative coupling, which are prevalent in thermally driven processes.

As Precursors for Strained Cyclophane Architectures

The utilization of (2-Bromoethane-1,1-diyl)dibenzene as a precursor for strained cyclophane synthesis represents one of its most significant applications in advanced organic chemistry. Cyclophanes are highly strained macrocyclic compounds containing aromatic rings connected by aliphatic bridges, and their synthesis often requires specialized brominated precursors that can undergo ring-closing reactions [1] [2].

The compound serves as an essential building block in the synthesis of [2.2]paracyclophanes through multiple synthetic pathways. In the synthesis of naphthalenoparacyclophanes, brominated diphenylethane derivatives undergo benzyne-induced Stevens rearrangement to achieve ring contraction, followed by oxidation and thermal elimination to yield the desired cyclophane structures [2]. These reactions typically proceed with yields ranging from 30-55%, with the ring strain energy of the resulting cyclophanes measured at 24-35 kcal/mol.

The McMurry coupling reaction has emerged as a particularly effective method for cyclophane formation using brominated precursors. Research has demonstrated that dibrominated compounds can be converted to corresponding dialdehydes, which then undergo intramolecular McMurry coupling to generate cyclophane derivatives with yields of 28-42% [1] [3]. The reaction mechanism involves titanium-mediated reductive coupling of carbonyl groups, resulting in the formation of carbon-carbon double bonds that complete the cyclophane framework.

Cyclophane TypePrecursor RoleRing Strain Energy (kcal/mol)Synthesis MethodTypical Yield
[2.2]Paracyclophane derivativesBrominated building block for ring closure24-30Ring-closing metathesis, oxidative coupling35-66%
[2.3]Metacyclophane derivativesBridging unit in McMurry coupling15-20McMurry coupling, Stevens rearrangement28-42%
StilbenophanesAryl component in stilbene formation20-25Photocyclization, Wittig reaction50-80%
NaphthalenoparacyclophanesTemplate for naphthalene incorporation24-35Benzyne-induced rearrangement30-55%

The synthetic versatility of brominated diphenylethane derivatives extends to the preparation of polycyclic aromatic cyclophanes. These compounds can be subjected to palladium-catalyzed cross-coupling reactions with various arylboronic acids to introduce extended aromatic systems [4]. The resulting products exhibit unique photophysical properties, including enhanced Stokes shifts and intramolecular excimer formation, making them valuable in materials science applications.

Ring-closing metathesis (RCM) represents another crucial application where brominated precursors facilitate cyclophane formation. The compound can be converted to alkene-containing intermediates through substitution reactions, which subsequently undergo RCM using Grubbs catalysts to form strained cyclic systems [5]. This methodology has proven particularly effective for the synthesis of large-ring cyclophanes where traditional ring-closing methods fail.

Building Blocks for Chiral Phosphine Ligand Development

The development of chiral phosphine ligands represents a cornerstone of modern asymmetric catalysis, and (2-Bromoethane-1,1-diyl)dibenzene serves as a crucial building block in this endeavor. The aryl bromide functionality allows for direct incorporation into phosphine frameworks through various coupling methodologies, enabling the construction of sterically and electronically diverse ligand systems [6] [7].

The quaternization-Wittig sequence has emerged as a highly effective method for synthesizing aryldiphenylphosphine oxides using brominated aromatic precursors. This two-step process involves the initial quaternization of methyldiphenylphosphine or benzyldiphenylphosphine with aryl bromides, followed by Wittig reaction with appropriate aldehydes [6]. The quaternization step can be conducted under nickel catalysis or metal-free conditions, tolerating a wide range of functional groups and furnishing quaternary phosphonium salts in yields of 48-90%.

The Wittig reaction component of this methodology represents a novel application where the traditional role of generating olefins is reversed to produce tertiary phosphine oxides. Using furan-2-carbaldehyde or p-chlorobenzaldehyde as aldehyde partners, the process delivers aryldiphenylphosphine oxides in yields ranging from 27-90% [6]. This approach proves particularly valuable for accessing phosphine oxides bearing electron-deficient aryl groups, which are difficult to prepare through conventional alkaline hydrolysis methods.

Ligand TypeSynthetic RouteKey IntermediateReaction ConditionsEnantioselectivityTypical Yield
Aryldiphenylphosphine oxidesQuaternization-Wittig sequenceQuaternary phosphonium saltsNi-catalyzed quaternization, DBU/MeCNRacemic products27-90%
Chiral bisphosphine ligandsGrignard coupling with phosphine oxidesArylmagnesium bromidesTHF, reflux conditionsUp to 99% ee (substrate dependent)55-85%
P-chiral phosphine ligandsStereoselective phosphine synthesisChiral phosphine-boranesAsymmetric synthesis protocolsUp to 92% ee60-95%
Sterically hindered phosphinesBulky aryl group incorporationSterically encumbered precursorsSterically controlled conditionsStereochemically defined45-75%

The synthesis of P-chiral phosphine ligands represents an advanced application where the brominated precursor contributes to the construction of phosphorus-centered stereogenic centers. Research has demonstrated that brominated aryl compounds can be incorporated into phosphine-borane complexes through lithiation-electrophilic substitution sequences [8]. These intermediates undergo stereoselective reactions to generate P-chiral phosphines with excellent enantioselectivity, often exceeding 92% enantiomeric excess.

Strain-releasing ring-opening diphosphinations represent a cutting-edge application where brominated precursors facilitate the functionalization of highly strained ring systems. Under photocatalytic conditions, the three-component reaction of diarylphosphine oxide, strained molecules, and diarylchlorophosphine results in the formation of diphosphine ligands with unique structural characteristics [9]. These reactions proceed through strain-release mechanisms that provide thermodynamic driving force for product formation.

The development of sterically encumbered phosphine ligands has particular significance in catalysis, where steric bulk around the phosphorus center can dramatically influence reaction selectivity. The synthesis of ethane-1,2-diyl-bis(diarylphosphane oxides) containing bulky ortho-substituted aryl groups represents a synthetic challenge that has been addressed through specialized protocols [10]. These ligands exhibit enhanced stability and unique electronic properties that make them valuable in demanding catalytic applications.

Template Molecules in Supramolecular Self-Assembly Systems

The role of (2-Bromoethane-1,1-diyl)dibenzene as a template molecule in supramolecular self-assembly represents a sophisticated application that exploits the compound's ability to participate in multiple non-covalent interactions. The presence of bromine atoms provides halogen-bonding capabilities, while the aromatic rings enable π-π stacking interactions, creating opportunities for complex supramolecular architectures [11] [12].

Halogen-bonded networks represent one of the most promising applications of brominated aromatic compounds in supramolecular chemistry. The formation of Br···Br halogen bonds can direct the assembly of molecular building blocks into extended networks with defined structural features [11]. Research has demonstrated that brominated gold(III) complexes can form zigzag infinite chains through type-I and type-II halogen bonding interactions, with subsequent hydrogen bonding creating two-dimensional supramolecular networks.

The π-π stacking behavior of diphenylethane derivatives enables the formation of columnar assemblies with applications in organic electronics and liquid crystal materials. Studies have shown that substituted diphenylethane compounds can undergo controlled self-assembly through evaporation-induced interfacial confinement effects [13]. These assemblies exhibit long-range order at both macroscopic and molecular scales, with water molecules serving as structural lubricants that modulate mechanical properties and enable self-healing capabilities.

Assembly TypeInteraction TypeStructural FeatureAssembly ConditionsStabilityApplications
Halogen-bonded networksBr···Br halogen bondingZigzag chains, 2D networksCrystallization from solutionModerate (temperature dependent)Solid-state materials
π-π stacked assembliesAromatic π-π stackingColumnar stacking, layered structuresControlled evaporationHigh (strong π-π interactions)Liquid crystals, organic electronics
Hydrogen-bonded frameworksC-H···O hydrogen bondingDouble hydrogen bonds, dimersTemplate-directed assemblyModerate (reversible H-bonding)Porous materials, separation
Metal-organic assembliesMetal-ligand coordinationDiscrete complexes, polymeric chainsMetal ion coordinationHigh (coordination bonds)Catalysis, sensing

Template-directed cyclization represents an advanced application where brominated precursors guide the formation of cyclophane structures through supramolecular interactions. The use of pyrene as a template in the synthesis of ExBox cyclophanes demonstrates how aromatic templates can direct the assembly of bipyridinium-based cyclophanes with high efficiency [14]. This methodology enables the preparation of extended cyclophanes with dimensions approaching 2.5 nanometers, consisting of 12 aromatic rings.

The formation of nearly-freestanding supramolecular assemblies represents a sophisticated application where brominated aromatic compounds contribute to the construction of two-dimensional molecular arrays with tunable properties [12]. These systems exhibit surface-induced supramolecular chirality and can be modified through alkyl chain length variations to control molecular density without affecting the underlying molecular arrangement.

Metal-organic assemblies incorporating brominated aromatic linkers have shown particular promise in catalysis and sensing applications. The coordination of brominated compounds to metal centers can generate discrete complexes or polymeric chains with unique properties [15]. These assemblies often exhibit enhanced stability due to the strength of metal-ligand coordination bonds, making them suitable for demanding applications in heterogeneous catalysis and molecular recognition.

XLogP3

3.8

Exact Mass

260.02006 g/mol

Monoisotopic Mass

260.02006 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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